molecular formula C20H17BrN2O3S B254801 N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

カタログ番号 B254801
分子量: 445.3 g/mol
InChIキー: ZJPVFFYUDNLREG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. IKK is a crucial regulator of the nuclear factor-κB (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

作用機序

BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex, which is responsible for the activation of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. Inhibition of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex by BMS-345541 leads to the suppression of NF-κB activation, resulting in the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. BMS-345541 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes.

実験室実験の利点と制限

BMS-345541 has several advantages for lab experiments. It is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex, which allows for the specific modulation of the NF-κB pathway. BMS-345541 has also been shown to have low toxicity in animal models. However, there are some limitations to the use of BMS-345541 in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, BMS-345541 has a relatively short half-life, which can limit its effectiveness in in vivo experiments.

将来の方向性

There are several future directions for the study of BMS-345541. One potential application is in the treatment of cancer. BMS-345541 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapy. Another potential application is in the treatment of autoimmune disorders. BMS-345541 has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease, and further studies are needed to determine its potential as an autoimmune therapy. Finally, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes, and further studies are needed to determine its potential as a diabetes therapy.
Conclusion:
BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the suppression of NF-κB activation, resulting in the downregulation of pro-inflammatory cytokines and chemokines. BMS-345541 has several advantages for lab experiments, including its selectivity and low toxicity, but also has limitations such as poor solubility and short half-life. Further studies are needed to determine the full potential of BMS-345541 as a therapeutic agent.

合成法

BMS-345541 can be synthesized using a multi-step process. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. The second step involves the reaction of 4-bromobenzoyl chloride with 4-aminobenzenesulfonamide to form N-(4-bromophenyl)-4-[(4-aminophenyl)sulfonyl]benzamide. The final step involves the reaction of N-(4-bromophenyl)-4-[(4-aminophenyl)sulfonyl]benzamide with methyl magnesium bromide to form BMS-345541.

科学的研究の応用

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BMS-345541 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. In addition, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes.

特性

製品名

N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

分子式

C20H17BrN2O3S

分子量

445.3 g/mol

IUPAC名

N-(4-bromophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C20H17BrN2O3S/c1-14-2-12-19(13-3-14)27(25,26)23-18-8-4-15(5-9-18)20(24)22-17-10-6-16(21)7-11-17/h2-13,23H,1H3,(H,22,24)

InChIキー

ZJPVFFYUDNLREG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。